molecular formula C8H13N3 B14486097 (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine CAS No. 65558-71-6

(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine

Cat. No.: B14486097
CAS No.: 65558-71-6
M. Wt: 151.21 g/mol
InChI Key: GAOJNWROYOMPFE-OLQVQODUSA-N
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Description

(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is a heterocyclic compound containing nitrogen atoms. Compounds with such structures are of significant interest due to their potential biological and pharmacological activities. This compound is part of the isoindole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential anticancer and antibacterial activities. Studies have shown that derivatives of this compound exhibit significant biological activities, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals. Its versatility and reactivity make it an essential component in manufacturing processes .

Mechanism of Action

The mechanism of action of (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Properties

CAS No.

65558-71-6

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(3aS,7aR)-3-imino-3a,4,5,6,7,7a-hexahydroisoindol-1-amine

InChI

InChI=1S/C8H13N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2,(H3,9,10,11)/t5-,6+

InChI Key

GAOJNWROYOMPFE-OLQVQODUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=NC2=N)N

Canonical SMILES

C1CCC2C(C1)C(=NC2=N)N

Origin of Product

United States

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